Cas no 55921-62-5 (N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE)

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE structure
55921-62-5 structure
商品名:N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE
CAS番号:55921-62-5
MF:C10H19N5O
メガワット:225.29076
CID:826175
PubChem ID:23274327

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 化学的及び物理的性質

名前と識別子

    • N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE
    • 1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine
    • N4,N4-dibutyl-1-oxy-pyrimidine-2,4,6-triamine
    • AKOS030240704
    • 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
    • N4,N4-Dipropyl-2,4,6-triaminopyrimidine 1-oxyl, free radical
    • 55921-62-5
    • 2,6-diamino-4-(dipropylamino)pyrimidine 1-oxide
    • W-203111
    • DTXSID10632275
    • インチ: InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3
    • InChIKey: YXNLVJOPSBFTLN-UHFFFAOYSA-N
    • ほほえんだ: CCCN(CCC)C1=NC(=N)N(C(=C1)N)O

計算された属性

  • せいみつぶんしりょう: 225.15900
  • どういたいしつりょう: 225.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • PSA: 93.63000
  • LogP: 2.46330

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D492415-10mg
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
55921-62-5
10mg
$121.00 2023-05-18
TRC
D492415-25mg
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
55921-62-5
25mg
$190.00 2023-05-18
TRC
D492415-50mg
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
55921-62-5
50mg
$351.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-219314-25 mg
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine,
55921-62-5
25mg
¥2,482.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-219314-25mg
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine,
55921-62-5
25mg
¥2482.00 2023-09-05

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 関連文献

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINEに関する追加情報

Introduction to N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE (CAS No. 55921-62-5)

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE is a specialized organic compound with a unique chemical structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 55921-62-5, belongs to the pyrimidine class of heterocyclic aromatic compounds. Its molecular formula and structural configuration make it a promising candidate for various applications, particularly in medicinal chemistry and bioorganic synthesis.

The compound’s name highlights several key structural features: the presence of two propyl groups at the N4 positions, an oxygen atom at the 1-position, and three amino groups at the 2, 4, and 6 positions of the pyrimidine ring. These functional groups contribute to its reactivity and potential biological activity. The N4,N4-DIPROPYL moiety enhances lipophilicity, which can improve membrane permeability and cellular uptake, making it an attractive scaffold for drug design. The 1-OXY group introduces an electrophilic center that can participate in further chemical modifications, while the 2,4,6-TRIAMINE structure provides multiple sites for interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE with greater accuracy. Studies suggest that its structural features may facilitate binding to specific enzymes or receptors involved in metabolic pathways. For instance, the compound’s ability to mimic natural substrates or inhibitors could make it useful in developing treatments for metabolic disorders or inflammatory diseases.

In vitro studies have begun to explore the potential of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE as a precursor for more complex pharmacophores. Researchers have synthesized derivatives of this compound by modifying its propyl groups or introducing additional functional groups. These derivatives exhibit varied biological activities, including antiviral and anticancer properties. The flexibility offered by the propyl chains allows for fine-tuning of electronic and steric properties, which is crucial for optimizing drug efficacy and minimizing side effects.

The role of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable intermediate in synthesizing more sophisticated molecules with tailored biological functions. The compound’s unique reactivity profile enables chemists to explore novel synthetic pathways that might lead to breakthroughs in drug discovery.

One particularly intriguing aspect of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE is its potential role in modulating enzyme activity. The pyrimidine core is a common motif in natural products known to interact with enzymes such as kinases and phosphodiesterases. By designing analogs of this compound with specific substitutions, researchers aim to develop inhibitors that can selectively target pathological enzymes involved in diseases like cancer or neurodegeneration.

The synthesis of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition-metal catalysis and flow chemistry have been employed to improve yield and purity. These methods not only enhance efficiency but also reduce waste, aligning with green chemistry principles.

As research progresses, the applications of N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE are expected to expand into new areas of biotechnology and drug development. Collaborative efforts between academia and industry are likely to drive innovation by leveraging computational tools and high-throughput screening techniques to identify promising derivatives.

The future prospects for this compound are bright, with ongoing studies focusing on its mechanism of action and potential therapeutic uses. By integrating insights from structural biology and computational modeling, researchers aim to develop drugs that are not only effective but also safe and well-tolerated by patients.

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